methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate
Description
Methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-8(14)11-6-18-12-4-3-9(5-10(11)12)17-7-13(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGLWVTZIGJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-cancer and anti-viral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Pharmaceuticals: It is investigated for its potential therapeutic effects and is used in drug development and discovery.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The acetyl and ester groups also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure but lacking the acetyl and ester groups.
3-Acetylbenzofuran: Similar to methyl 2-[(3-acetyl-1-benzofuran-5-yl)oxy]acetate but without the ester group.
Methyl 2-(benzofuran-5-yloxy)acetate: Similar but lacks the acetyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both the acetyl and ester groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
